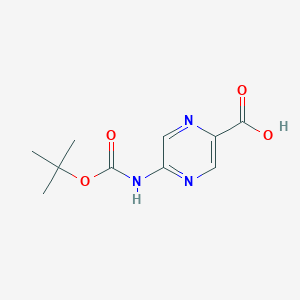

5-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid

描述

5-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid (CAS: 891782-63-1) is a pyrazine derivative featuring a carboxylic acid group at position 2 and a tert-butoxycarbonyl (Boc)-protected amino group at position 4. Its molecular formula is C₁₀H₁₃N₃O₄, with a molecular weight of 239.23 g/mol . The Boc group serves as a protective moiety for amines, making this compound a critical intermediate in peptide synthesis and medicinal chemistry. It is typically stored at 2–8°C in dry conditions to prevent hydrolysis of the Boc group .

属性

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(16)13-7-5-11-6(4-12-7)8(14)15/h4-5H,1-3H3,(H,14,15)(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLNWRVQKCBISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680510 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891782-63-1 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-{[(tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

The compound exerts its effects through its functional groups, which interact with biological targets. The Boc group can protect amines during synthesis, while the carboxylic acid group can form bonds with amines to create amides. These interactions can modulate biological pathways and influence the activity of enzymes and receptors.

相似化合物的比较

Table 1: Structural Comparison of Pyrazine-Carboxylic Acid Derivatives

Physicochemical Properties

- Solubility: The Boc-amino group in the target compound increases polarity compared to tert-butyl or morpholine derivatives, enhancing aqueous solubility .

- Stability: The Boc group prevents undesired reactions at the amino group during synthesis, unlike Ethyl 5-aminopyrazine-2-carboxylate, which requires deprotection for further functionalization .

- Synthetic Utility : Compounds like 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid (MW 308.33) are tailored for kinase inhibitor synthesis, whereas the target compound is more versatile in peptide coupling .

Commercial and Industrial Relevance

- Purity and Availability : The target compound is marketed at >95% purity, with global suppliers offering competitive pricing .

- Cost Drivers: Derivatives with complex substituents (e.g., piperazine-Boc) are costlier due to multi-step synthesis, while simpler analogs (e.g., tert-butyl) are more economical .

生物活性

5-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid (CAS: 891782-63-1) is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant studies.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. The structure of this compound suggests potential interaction sites that can influence its pharmacological properties.

Key Findings from SAR Studies

- Heteroaryl Groups : The presence of heteroaryl groups in related compounds has been shown to enhance potency against various pathogens, including Cryptosporidium parvum .

- Functional Modifications : Modifying the amino or carbonyl groups may improve binding affinity and selectivity for target receptors, impacting efficacy and safety profiles .

Cytotoxicity and Safety

Evaluating the cytotoxic effects is essential for determining the safety profile of new compounds. Preliminary assessments suggest that while some analogs exhibit low cytotoxicity (CC50 >100 μM), further testing is required to establish a comprehensive safety profile for this compound .

Case Studies and Research Findings

Research has focused on various analogs of pyrazine derivatives to assess their biological activity. Below is a summary table of relevant findings:

| Compound | Target Pathogen | EC50 (μM) | CC50 (μM) | Observations |

|---|---|---|---|---|

| SLU-2633 | Cryptosporidium parvum | 0.17 | >100 | Potent against C. parvum, good safety profile |

| 5-Aminopyrazine-2-carboxylic acid | Various bacteria | 3.2 | >100 | Shows promise as an antimicrobial agent |

| 5-(tert-butoxycarbonyl)aminopyrazine analogs | C. parvum | Modest potency (exact EC50 not specified) | Not specified | Further optimization needed for clinical relevance |

科学研究应用

Pharmaceutical Development

Key Role in Drug Synthesis

5-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid is crucial in the development of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for the modification and synthesis of bioactive pyrazine derivatives, which are essential in drug formulation.

Case Study: Neurological Disorders

Research indicates that derivatives of this compound exhibit potential neuroprotective effects. For instance, a study demonstrated that specific modifications to the pyrazine ring enhanced the affinity for neurotransmitter receptors, suggesting possible therapeutic applications in conditions like Alzheimer's disease.

Peptide Synthesis

Formation of Peptide Bonds

This compound is extensively used in peptide synthesis due to its ability to form stable peptide bonds. It serves as a building block for creating complex peptides that are vital in therapeutic applications.

Data Table: Peptide Applications

| Peptide | Function | Application Area |

|---|---|---|

| Pyrazine-based peptides | Antimicrobial activity | Antibiotic development |

| Neuroactive peptides | Modulation of neural pathways | Treatment of neurodegenerative diseases |

Biochemical Research

Studying Enzyme Interactions

Researchers utilize this compound to investigate enzyme interactions and metabolic pathways. Its derivatives can act as enzyme inhibitors or substrates, facilitating the understanding of various biochemical processes.

Case Study: Enzyme Inhibition

A study published in a biochemical journal highlighted how a derivative of this compound inhibited a specific enzyme involved in metabolic disorders, providing insights into potential treatments for diabetes.

Agricultural Chemistry

Formulation of Agrochemicals

The compound is also employed in agricultural chemistry for developing agrochemicals that enhance crop protection efficacy. Its properties allow for the formulation of more effective pesticides and herbicides.

Data Table: Agrochemical Applications

| Agrochemical Type | Active Ingredient | Effectiveness |

|---|---|---|

| Herbicides | Pyrazine derivatives | Improved weed control |

| Insecticides | Modified pyrazines | Enhanced pest resistance |

Material Science

Development of Novel Materials

In material science, this compound is investigated for its potential to develop materials with specific properties such as thermal stability and chemical resistance.

Case Study: Polymer Development

Recent studies have shown that incorporating this compound into polymer matrices improved their thermal properties significantly, making them suitable for high-temperature applications.

准备方法

General Synthetic Strategy

The preparation of 5-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid typically follows these key steps:

- Step 1: Synthesis of 5-aminopyrazine-2-carboxylic acid via substitution reactions on 5-chloropyrazine-2-carboxylic acid.

- Step 2: Protection of the amino group by introduction of the tert-butoxycarbonyl (Boc) group.

- Step 3: Purification and isolation of the Boc-protected amino acid.

Preparation of 5-Aminopyrazine-2-carboxylic Acid

A crucial precursor is 5-aminopyrazine-2-carboxylic acid, prepared by nucleophilic substitution of 5-chloropyrazine-2-carboxylic acid with ammonia or ammonium hydroxide.

Typical reaction conditions and yields:

| Method | Conditions | Yield | Notes |

|---|---|---|---|

| Microwave irradiation | 25% aqueous ammonia, 100°C, 0.5 h, 80 W power | 70% | Reaction performed in 10 mL microwave pressurized vials; repeated for scale-up |

| Conventional heating | 25% aqueous ammonia, reflux, 0.5 h | 45-70% | Alternative to microwave; ammonium salt intermediate isolated and acidified to free acid |

The product is isolated by acidifying the ammonium salt solution to pH 4, cooling, and filtering the free acid crystals which are dried overnight.

Protection of the Amino Group with tert-Butoxycarbonyl (Boc)

The amino group of 5-aminopyrazine-2-carboxylic acid is protected by reaction with Boc reagents, typically using tert-butyl dicarbonate (Boc2O) or other carbamate-forming agents under mild conditions.

The Boc protection step is crucial to prevent unwanted side reactions during subsequent synthetic transformations.

Alternative Synthetic Approaches and Optimization

- Microwave-assisted synthesis has been employed to accelerate both the amination and esterification steps, reducing reaction times significantly while maintaining good yields.

- Use of coupling agents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC) and HOBt enhances the efficiency of Boc protection and subsequent amide bond formation.

- Reaction monitoring is typically done by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to optimize reaction times and purity.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amination of 5-chloropyrazine-2-carboxylic acid | 25% aqueous ammonia, microwave irradiation | 0.5 h | 100°C | 70 | Microwave-assisted substitution, repeated for scale-up |

| Amination (conventional) | 25% aqueous ammonia, reflux | 0.5-1 h | Reflux | 45-70 | Ammonium salt intermediate isolated and acidified |

| Boc protection | Boc2O, base, DMF | 15 h | 20°C | 83.7 | Column chromatography purification |

| Amide coupling (advanced) | HATU, DIEA, DMF | 3 h | Room temp | 95 | High yield, used for complex derivatives |

Research Findings and Practical Considerations

- Microwave irradiation significantly reduces reaction times and can improve yields in the amination step compared to conventional heating.

- The choice of solvent and base in Boc protection influences reaction efficiency; DMF and diisopropylethylamine are preferred for solubility and mild basicity.

- Purification by column chromatography is standard to achieve high purity, especially after Boc protection and coupling steps.

- The stirring time and temperature during coupling reactions are critical for maximizing yield and minimizing side products, with typical stirring times ranging from 1 to 10 hours at mild temperatures (20–50°C).

- Use of carbodiimide coupling agents (EDC, HATU) and additives like HOBt enhances reaction specificity and yield, reducing racemization and side reactions.

常见问题

Basic: What are the standard synthetic routes for 5-((tert-Boc)amino)pyrazine-2-carboxylic acid, and how are intermediates purified?

Methodological Answer:

The synthesis typically involves multi-step protocols, starting with pyrazine core functionalization. A common approach includes:

- Step 1: Protection of the amino group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., DCM with triethylamine) .

- Step 2: Carboxylic acid introduction via hydrolysis of a methyl ester intermediate (e.g., using LiOH in THF/water) .

- Purification:

- TLC monitors reaction progress (silica gel, ethyl acetate/hexane).

- Column chromatography (silica gel, gradient elution) isolates intermediates.

- Final purity is confirmed by HPLC (>95%) .

Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?

Methodological Answer:

- 1H/13C NMR : Assigns proton environments (e.g., Boc-group tert-butyl at δ ~1.4 ppm) and carbonyl signals (δ ~160-170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C10H14N3O4: 240.0983) .

- X-ray Crystallography : Resolves bond angles and spatial arrangement (e.g., triclinic crystal system with P1 space group, α/β angles ~80–90°) .

Advanced: How can coupling reactions involving this compound be optimized for higher yields?

Methodological Answer:

- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings; optimize ligand-to-metal ratios .

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to stabilize reactive intermediates .

- Temperature Control : Microwave-assisted synthesis (80–120°C) reduces reaction time and improves regioselectivity .

- Monitoring : Real-time FTIR tracks carbonyl group reactivity to identify side products .

Advanced: How should researchers resolve contradictions between spectral data and expected structures?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing pyrazine ring protons from Boc-group signals) .

- Elemental Analysis : Validates empirical formula discrepancies (e.g., C/H/N/O ratios deviating by >0.3% indicate impurities) .

- X-ray vs. DFT : Compare experimental crystallographic data with density functional theory (DFT)-optimized structures to identify conformational isomers .

Advanced: What computational strategies predict reactivity and guide synthetic modifications?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian 16) model transition states for Boc-deprotection or amide bond formation .

- Machine Learning : Train models on pyrazine derivatives’ reactivity datasets (e.g., Hammett constants, steric parameters) to predict optimal reaction conditions .

- DFT-MD Simulations : Simulate solvation effects on carboxylate group nucleophilicity in aqueous vs. organic phases .

Advanced: How does polymorphism affect bioactivity, and how can it be characterized?

Methodological Answer:

- Crystallographic Screening : Use solvent evaporation (e.g., ethanol/water) or cooling crystallization to isolate polymorphs .

- PXRD : Compare experimental patterns with simulated data from single-crystal structures to identify polymorphic forms .

- Bioactivity Assays : Test dissolution rates and IC50 values across polymorphs (e.g., triclinic vs. monoclinic forms may show 2–3× potency differences) .

Advanced: What derivatization strategies enhance this compound’s applicability in drug discovery?

Methodological Answer:

- Amide Coupling : React with primary amines (EDCI/HOBt) to generate prodrug candidates .

- Esterification : Convert the carboxylic acid to methyl/ethyl esters for improved membrane permeability .

- Metal Complexation : Coordinate with transition metals (e.g., Cu(II), Pt(II)) to explore anticancer activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。